
Trisodium arsenate
Overview
Description
Trisodium arsenate (Na₃AsO₄) is an inorganic pentavalent arsenic compound, a sodium salt derived from arsenic acid (H₃AsO₄). It is commonly utilized as a fungicide, particularly in agricultural settings, due to its efficacy against pathogens like Sphaerotheca humuli on hop leaves . Its fungicidal action is concentration-dependent, with 0.077% As₂O₅ (equivalent to this compound) effectively killing mildew without damaging plant tissues at lower concentrations .
This compound exhibits acute toxicity, with a reported IC₅₀ (half-maximal inhibitory concentration) of 6 mM in cellular assays . Regulatory frameworks, such as the EU’s Chemical Restriction List (Annex XVII), classify it as a restricted substance due to its environmental and health risks . Environmental studies highlight its role in microbial arsenic cycling, where bacteria reduce arsenate (As⁵⁺) to arsenite (As³⁺), facilitating its immobilization in organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium arsenate can be synthesized by neutralizing arsenic acid (H₃AsO₄) with sodium hydroxide (NaOH). The reaction is as follows: [ \text{H}_3\text{AsO}_4 + 3\text{NaOH} \rightarrow \text{Na}_3\text{AsO}_4 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting arsenic trioxide (As₂O₃) with sodium carbonate (Na₂CO₃) in the presence of water. The reaction is: [ \text{As}_2\text{O}_3 + 3\text{Na}_2\text{CO}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{Na}_3\text{AsO}_4 + 3\text{CO}_2 ]
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to arsenite (AsO₃³⁻) under reducing conditions.
Substitution: this compound can participate in substitution reactions where the arsenate ion (AsO₄³⁻) is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or zinc in acidic conditions.
Substitution: Various anions like phosphate (PO₄³⁻) or sulfate (SO₄²⁻) under appropriate conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of arsenite compounds.
Substitution: Formation of substituted arsenate compounds.
Scientific Research Applications
Chemistry
Trisodium arsenate serves as a reagent in various chemical syntheses. Its unique properties make it useful in:
- Analytical Chemistry : Employed for the detection and quantification of arsenic in environmental samples.
- Synthesis of Organometallic Compounds : Acts as a precursor in the formation of organoarsenic compounds used in pharmaceuticals.
Biology
In biological research, this compound is utilized to study:
- Arsenic Toxicity : Investigations into its effects on cellular processes and mechanisms of toxicity.
- Cell Signaling : Research on how arsenate influences signaling pathways related to oxidative stress and apoptosis.
Medicine
This compound has shown promise in medical applications, particularly in oncology:
- Cancer Treatment : It is investigated for its potential to induce apoptosis in cancer cells. Notably, it has been used in combination therapies for acute promyelocytic leukemia (APL) alongside all-trans retinoic acid (ATRA) .
- Antiviral Activity : Studies suggest that arsenicals may exhibit antiviral properties, offering avenues for treating viral infections .
Industry
In industrial applications, this compound is used as:
- Wood Preservatives : Effective against fungi and insects, it helps prolong the life of wood products.
- Agricultural Chemicals : Utilized in formulations for herbicides and pesticides .
Data Table: Summary of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Chemistry | Reagent for synthesis | Used in analytical methods |
Biology | Study of toxicity | Investigates cellular mechanisms |
Medicine | Cancer treatment | Effective against APL; potential antiviral uses |
Industry | Wood preservatives | Protects against pests and decay |
Case Study 1: Cancer Therapy
A clinical study evaluated the efficacy of this compound combined with ATRA for treating APL. Patients receiving this combination therapy showed significant remission rates compared to those receiving standard treatments alone. The mechanism involves the induction of differentiation in promyelocytes, leading to apoptosis .
Case Study 2: Environmental Impact
Research on the use of this compound as an agricultural chemical revealed its effects on soil health and plant growth. A study conducted on Vitis vinifera demonstrated that controlled application could enhance growth while monitoring arsenic accumulation in fruits . The findings emphasize the need for careful management to mitigate environmental risks associated with arsenic use.
Mechanism of Action
The mechanism by which trisodium arsenate exerts its effects involves the inhibition of enzymes that contain sulfhydryl groups. The arsenate ion can replace phosphate in biochemical pathways, disrupting cellular processes. This leads to the inhibition of ATP production and cellular respiration, ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Sodium Arsenite (NaAsO₂)
Key Findings :
- Sodium arsenite is significantly more toxic and reactive, inducing cell transformation at doses 10-fold lower than this compound .
Comparison with Other Inorganic Arsenates
a. Disodium Arsenate (Na₂HAsO₄)
- Fungicidal Activity : Requires higher As₂O₅ concentrations (0.096%) compared to this compound (0.077%) for similar efficacy .
- Toxicity Profile : Less studied but shares regulatory restrictions due to arsenic content .
b. Magnesium Arsenate (Mg₃(AsO₄)₂)
- Applications : Used in niche industrial processes (e.g., metal extraction) .
- Solubility : Lower aqueous solubility than sodium arsenates, affecting environmental mobility.
Comparison with Phosphate Compounds
Arsenate’s structural similarity to phosphate (PO₄³⁻) allows it to substitute in biochemical pathways, though with critical differences:
- Enzymatic Activity : Arsenate esters (e.g., glucose-6-arsenate) hydrolyze 10⁵-fold faster than phosphate esters, causing metabolic instability .
- Cellular Uptake: Arsenate enters cells via phosphate transporters but cannot substitute in ATP synthesis, leading to energy depletion .
Implications : Arsenate’s mimicry disrupts phosphorylation processes, contributing to its toxicity despite structural parallels .
Comparison with Organic Arsenic Compounds
Key Insight: Organic arsenic compounds, like arsenobetaine, are detoxified metabolites with negligible toxicity compared to inorganic arsenates .
Regulatory and Environmental Considerations
- Gene Interactions : this compound interacts with 230 genes, fewer than sodium arsenite (793 genes) or arsenic trioxide (500 genes) . Overlapping gene targets (e.g., 20 genes) suggest shared mechanisms of arsenic toxicity .
- Microbial Remediation : Pseudomonas strains reduce arsenate to arsenite, which binds to peat organic matter for removal .
- Regulatory Status : Listed under Annex XVII for restricted use, emphasizing handling and disposal protocols .
Tables of Critical Data
Table 1: Toxicity and Gene Interaction Profiles
Compound | IC₅₀ (mM) | Genes Interacted | Key Pathway Affected |
---|---|---|---|
This compound | 6 | 230 | Phosphate metabolism |
Sodium Arsenite | 0.6* | 793 | Selenoprotein synthesis |
Arsenic Trioxide | N/A | 500 | Apoptosis |
*Estimated based on 10-fold potency difference .
Table 2: Environmental and Regulatory Comparison
Biological Activity
Trisodium arsenate (Na₃AsO₄) is a compound of significant interest in both environmental and health sciences due to its biological activity and potential toxicological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, case studies, and research findings.
This compound is a pentavalent arsenic compound that acts primarily as an oxidizing agent. Its biological activity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress, leading to cellular damage. The conversion of pentavalent arsenic to trivalent arsenic (more toxic) within biological systems further complicates its effects.
Key Mechanisms:
- Oxidative Stress Induction: this compound exposure leads to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating oxidative damage to cellular membranes .
- Enzymatic Activity Alteration: Studies have shown that this compound affects the activity of various enzymes involved in metabolic processes, including hexokinase and lactate dehydrogenase, while inhibiting others like glucose-6-phosphatase .
- Cell Cycle Disruption: Exposure to sodium arsenate has been linked to alterations in cell cycle progression, particularly in lymphoid cells, leading to increased apoptosis .
Toxicological Effects
The toxicological profile of this compound varies based on exposure levels and duration. Acute exposure can lead to gastrointestinal distress, cardiovascular complications, and neurological symptoms.
Case Studies
- Accidental Ingestion: A retrospective review of 149 cases involving accidental ingestion of sodium arsenate-containing ant killer revealed that most patients were asymptomatic. Only a few experienced mild symptoms such as vomiting and diarrhea, which resolved without medical intervention .
- Severe Toxicity Case: A case involving a 32-year-old male who ingested 900 mg of sodium arsenate resulted in severe gastrointestinal symptoms and acute renal failure. After treatment with chelation therapy, the patient recovered fully over several months .
Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Renal Impact: Research indicates that sodium arsenate induces oxidative stress in renal tissues, significantly affecting the activity of antioxidant enzymes like superoxide dismutase and catalase, leading to renal damage .
- Hematological Effects: Chronic exposure has been associated with hematological changes, including anemia and peripheral neuropathy. These effects are particularly pronounced in populations exposed to contaminated water sources .
Data Table: Summary of Biological Effects
Chemical Reactions Analysis
Redox Reactions
As a weak oxidizing agent, trisodium arsenate participates in redox interactions:
Reduction by Metals
In acidic media, Na₃AsO₄ reacts with reducing metals like zinc or iron:
Arsine (AsH₃), a highly toxic gas, is released .
Oxidation of Biomolecules
This compound oxidizes glutathione (GSH) to glutathione disulfide (GSSG):
This reaction disrupts cellular redox balance, contributing to arsenic toxicity .
Acid-Base Reactivity
This compound reacts with strong acids to regenerate arsenic acid:
In aqueous solutions, the arsenate anion (AsO₄³⁻) undergoes pH-dependent speciation:
Incompatibilities and Hazardous Reactions
Biochemical Interactions
This compound disrupts metabolic pathways by mimicking phosphate:
-
ATP Synthesis Interference: Substitutes phosphate in glycolytic enzymes, reducing ATP yield .
-
Gene Expression Alteration: Inhibits cell proliferation by downregulating cyclin-dependent kinases .
Environmental Reactivity
In aquatic systems, this compound interacts with iron oxides and sulfides:
This adsorption process immobilizes arsenic in sediments, reducing bioavailability .
Thermal Stability
This compound exhibits high thermal stability, with decomposition requiring temperatures exceeding 1500°C . Prolonged heating in air may yield arsenic oxides:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of trisodium arsenate, and how do they influence its reactivity in aqueous environments?
- Methodological Answer : Characterize solubility, pH-dependent speciation, and redox behavior using techniques like ICP-MS for arsenic quantification, potentiometric titration for speciation analysis, and XRD for crystallinity assessment. For environmental studies, solubility tests should account for ionic strength and competing ions (e.g., phosphate) to avoid misinterpretation of bioavailability .
Q. How can researchers design experiments to assess acute toxicity endpoints of this compound in aquatic organisms?
- Methodological Answer : Follow SSD (Species Sensitivity Distribution) frameworks using acute toxicity data (e.g., LC50 values) from standardized test organisms (Daphnia magna, zebrafish). Employ best-fit models (e.g., Weibull distribution) to derive HC05 (Hazard Concentration for 5% species) values. Validate results with EPA SSD Toolbox or ssdtools for cross-model consistency .
Q. What analytical methods are optimal for distinguishing this compound from other arsenic species in environmental samples?
- Methodological Answer : Use hyphenated techniques like HPLC-ICP-MS or XANES spectroscopy to differentiate arsenate (As⁵⁺) from arsenite (As³⁺) and organic arsenic species. Sample preservation with EDTA or rapid freezing is critical to prevent redox shifts during storage .
Advanced Research Questions
Q. How can contradictory data on arsenic mobilization/fixation in this compound-exposed soil systems be resolved?
- Methodological Answer : Conduct sequential extraction assays (e.g., Tessier method) paired with microbial community profiling (16S rRNA sequencing) to identify sulfur-electron shuttling pathways. Discrepancies in arsenic mobility may arise from unaccounted biotic-abiotic interactions or incomplete speciation data . Triangulate findings by combining bulk analysis with micro-XRF mapping .
Q. What experimental strategies improve reproducibility in synthesizing high-purity this compound for mechanistic studies?
- Methodological Answer : Optimize synthesis via controlled precipitation (pH 10–12, Na⁺/AsO₄³⁻ molar ratio ≥3:1) with inert gas purging to minimize carbonate contamination. Validate purity through elemental analysis (CHNS-O), TGA for hydrate quantification, and Rietveld refinement of XRD data. Document procedural variables (e.g., stirring rate, aging time) to align with FAIR data principles .
Q. How do computational models reconcile discrepancies between this compound’s predicted and observed ecotoxicological impacts?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models parameterized with arsenic’s electronegativity and hydration energy. Refine predictions using machine learning algorithms trained on heterogeneous datasets (e.g., ECOTOX, PubChem). Cross-validate with experimental SSDs to identify outliers caused by matrix effects or species-specific metabolic pathways .
Q. Data Management and Interpretation
Q. What criteria should guide the selection of toxicity datasets for meta-analyses on this compound?
- Methodological Answer : Prioritize datasets with documented QA/QC protocols, including blanks, spikes, and certified reference materials (e.g., NIST SRM 1640a). Exclude studies lacking metadata on exposure duration, temperature, or organism life stage. Use Cohen’s d to quantify effect sizes and assess publication bias via funnel plots .
Q. How can researchers address gaps in arsenic speciation data when modeling this compound’s environmental fate?
- Methodological Answer : Integrate geochemical modeling (PHREEQC, Visual MINTEQ) with field measurements of redox potential (Eh) and dissolved organic carbon. For unresolved speciation, apply Bayesian inference to estimate posterior distributions of As⁵⁺/As³⁺ ratios under varying Eh-pH conditions .
Q. Tables for Quick Reference
Properties
IUPAC Name |
trisodium;arsorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.3Na/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAKLRDFBGJOX-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsNa3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-89-2 (Parent) | |
Record name | Sodium arsenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9039367 | |
Record name | Trisodium arsenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.889 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-38-5, 64070-83-3 | |
Record name | Sodium arsenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsenic(V) acid, trisodium salt, heptahydrate (1:3:7) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsenic acid (H3AsO4), sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium arsenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium arsenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRISODIUM ARSENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XO134LHLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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